molecular formula C14H12N2O3S2 B2460499 ETHYL 4-CYANO-3-METHYL-5-(THIOPHENE-2-AMIDO)THIOPHENE-2-CARBOXYLATE CAS No. 449177-12-2

ETHYL 4-CYANO-3-METHYL-5-(THIOPHENE-2-AMIDO)THIOPHENE-2-CARBOXYLATE

Cat. No.: B2460499
CAS No.: 449177-12-2
M. Wt: 320.38
InChI Key: KTQJKUSFUNUKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-CYANO-3-METHYL-5-(THIOPHENE-2-AMIDO)THIOPHENE-2-CARBOXYLATE is a complex organic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry

Properties

IUPAC Name

ethyl 4-cyano-3-methyl-5-(thiophene-2-carbonylamino)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S2/c1-3-19-14(18)11-8(2)9(7-15)13(21-11)16-12(17)10-5-4-6-20-10/h4-6H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQJKUSFUNUKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CS2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ETHYL 4-CYANO-3-METHYL-5-(THIOPHENE-2-AMIDO)THIOPHENE-2-CARBOXYLATE, typically involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiophene-Amido Group

The thiophene-amido moiety (−NH−C(O)−Thiophene) exhibits moderate electrophilicity, enabling nucleophilic substitution under controlled conditions.

Reaction Type Reagents/Conditions Products Key Observations
Amide alkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMFN-alkylated thiophene-amido derivativesRequires polar aprotic solvents .
HydrolysisH₂O/H⁺ or OH⁻, refluxThiophene-2-carboxylic acid derivativesAcidic conditions favor slower hydrolysis .

Reduction of the Cyano Group

The cyano (−CN) group undergoes reduction to primary amines (−CH₂NH₂) or imines depending on the reagent.

Reducing Agent Conditions Product Yield Reference
LiAlH₄Anhydrous THF, 0°C → refluxEthyl 4-(aminomethyl)-3-methylthiophene-2-carboxylate72–85%
H₂/Pd-CEthanol, 50–60°CPartially reduced intermediates≤40%

Ester Hydrolysis and Functionalization

The ethyl ester group (−COOEt) is susceptible to hydrolysis and transesterification.

Reaction Conditions Product Applications
Acidic hydrolysisHCl (6M), reflux, 8–12 hrs4-Cyano-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxylic acidPrecursor for metal complexes .
Alkaline hydrolysisNaOH (2M), EtOH/H₂O, 60°CWater-soluble carboxylate saltUsed in aqueous-phase reactions .

Electrophilic Aromatic Substitution

The electron-rich thiophene rings undergo regioselective electrophilic substitutions.

Reaction Reagents Position Product Notes
NitrationHNO₃/H₂SO₄, 0–5°CC-3 of thiophene-amido ringNitro-substituted derivativeMeta-directing effect of −CN group.
HalogenationBr₂/FeBr₃, CH₂Cl₂C-4 of central thiopheneDibrominated products at elevated temps .

Oxidation Reactions

Controlled oxidation modifies the thiophene ring or side chains.

Oxidizing Agent Target Site Product Selectivity
H₂O₂/AcOHThiophene sulfurThiophene-1,1-dioxide derivativePartial ring aromaticity loss .
KMnO₄ (acidic)Methyl group (−CH₃)Carboxylic acid at C-3Over-oxidation risks require dilution .

Cyclization and Heterocycle Formation

The cyano and amido groups participate in cyclocondensation reactions.

Reagent Conditions Product Mechanism
NH₂NH₂·H₂OEtOH, reflux2-Aminothiazole fused thiopheneThorpe-Ziegler type cyclization .
CS₂/KOHDMF, 120°CThieno[2,3-d]thiazole derivativesForms five-membered heterocycles .

Stability and Storage Considerations

  • Thermal Stability : Decomposes above 200°C, releasing cyanide vapors .

  • Light Sensitivity : Store in amber vials at 2–8°C to prevent photooxidation .

This compound’s versatility in nucleophilic, electrophilic, and redox reactions makes it valuable for synthesizing bioactive heterocycles and functional materials. Experimental protocols must account for competing reactivities of its cyano, ester, and amido groups to optimize yields.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 4-cyano-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with cyano and carboxylate functionalities. Characterization methods such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antioxidant Properties

Research indicates that derivatives of thiophene, including this compound, exhibit notable antioxidant activities. The compound has been evaluated using the ABTS assay, showing significant inhibition rates comparable to standard antioxidants like ascorbic acid .

Antibacterial Activity

The compound has demonstrated promising antibacterial properties against various pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The presence of specific functional groups enhances its activity, making it a potential candidate for developing new antibacterial agents .

Cancer Research

Thiophene derivatives have been investigated for their cytotoxic effects on cancer cell lines. Studies have shown that this compound exhibits selective toxicity towards certain cancer cells, indicating its potential as an anticancer agent .

Drug Development

The compound's structural features allow for modifications that can enhance its pharmacological properties. Researchers are exploring its use in designing new drugs targeting specific diseases due to its diverse biological activities .

Conductive Polymers

This compound can be utilized in the development of conductive polymers. Its thiophene moiety contributes to the electrical conductivity when incorporated into polymer matrices, making it suitable for applications in organic electronics and sensors .

Case Studies

StudyFindingsApplications
Synthesis of thiophene-based compounds with evaluated cytotoxic activitiesPotential anticancer agents
Antioxidant activity assessed using ABTS methodDevelopment of antioxidant formulations
Antibacterial testing against E. coli and S. aureusNew antibacterial drug development

Mechanism of Action

The mechanism of action of ETHYL 4-CYANO-3-METHYL-5-(THIOPHENE-2-AMIDO)THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-CYANO-3-METHYL-5-(THIOPHENE-2-AMIDO)THIOPHENE-2-CARBOXYLATE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Biological Activity

Ethyl 4-cyano-3-methyl-5-(thiophene-2-amido)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiophene Derivatives

Thiophene compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiparasitic effects. The presence of the thiophene ring in various drug molecules has made it a significant pharmacophore in medicinal chemistry. Recent research indicates that thiophene derivatives can exhibit potent biological activities due to their ability to interact with various biological targets.

Antiparasitic Activity

A study highlighted the synthesis of novel thiophene derivatives and their evaluation against Leishmania major, a protozoan parasite responsible for leishmaniasis. Among these derivatives, this compound may exhibit similar activity to other potent derivatives identified in the study. The most active compound demonstrated an EC50 of 0.09 µM against L. major promastigotes, indicating strong antiparasitic potential .

Anti-inflammatory Activity

Thiophene derivatives have also been reported to possess anti-inflammatory properties. Research indicates that certain thiophene-based compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. For instance, a compound with structural similarities to this compound showed an IC50 of 29.2 µM for the 5-lipoxygenase enzyme .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. The presence of specific functional groups can significantly influence their efficacy. For example:

  • Methyl and Methoxy Groups : These groups have been associated with enhanced inhibitory activity against inflammatory pathways.
  • Hydroxyl Substituents : Compounds with hydroxyl groups showed improved anti-inflammatory effects by modulating cytokine expression .

The structural features of this compound suggest that modifications could enhance its biological activity further.

Case Studies and Research Findings

  • Antimicrobial Activity : A series of thiophene derivatives were evaluated for their antimicrobial properties, revealing significant activity against various pathogens. Some derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 µg/mL .
  • Anticancer Potential : Thiophene derivatives have also shown promise in cancer research, with some compounds exhibiting cytotoxic effects against cancer cell lines while maintaining low toxicity towards normal cells .
  • Mechanism of Action : In vitro studies suggest that certain thiophene derivatives may induce cell death through the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis in parasites and cancer cells alike .

Summary Table of Biological Activities

Activity TypeCompound TypeNotable Findings
AntiparasiticEthyl 4-cyano-3-methyl...EC50 = 0.09 µM against L. major
Anti-inflammatoryVarious thiophenesIC50 = 29.2 µM for COX inhibition
AntimicrobialThiophene derivativesMICs as low as 0.22 µg/mL
AnticancerSelected thiophenesCytotoxicity towards cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.